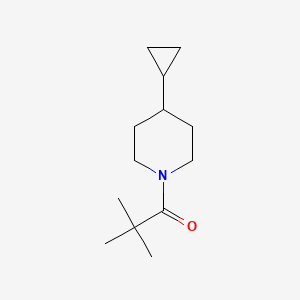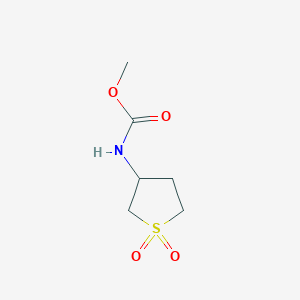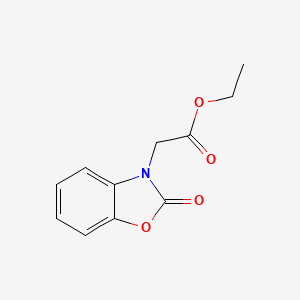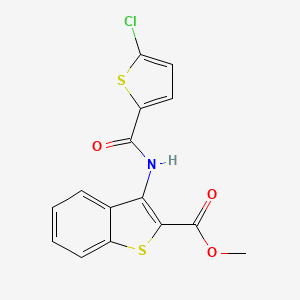
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a cyclopropyl group and a ketone functional group on a dimethylpropan backbone
准备方法
The synthesis of 1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Dimethylpropan Backbone: The final step involves the attachment of the dimethylpropan backbone through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced with other substituents using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include alcohols, carboxylic acids, and substituted piperidines.
科学研究应用
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain receptors. Additionally, the ketone functional group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
相似化合物的比较
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds such as:
1-(4-Methylpiperidin-1-yl)-2,2-dimethylpropan-1-one: This compound has a methyl group instead of a cyclopropyl group, which may affect its binding affinity and selectivity.
1-(4-Phenylpiperidin-1-yl)-2,2-dimethylpropan-1-one: The presence of a phenyl group can significantly alter the compound’s chemical properties and interactions with biological targets.
1-(4-Cyclohexylpiperidin-1-yl)-2,2-dimethylpropan-1-one: The larger cyclohexyl group may impact the compound’s steric interactions and overall stability.
The uniqueness of this compound lies in its balance of steric and electronic properties, making it a versatile compound for various applications.
属性
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)12(15)14-8-6-11(7-9-14)10-4-5-10/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHQNUXPFYSKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)
![1-[(4-fluorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2483001.png)
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/new.no-structure.jpg)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)



![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2483021.png)

![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)
